(3-Aminophenyl)(pyridin-4-yl)methanone

Positional isomerism Melting point Physicochemical differentiation

This specific 3-aminophenyl regioisomer (CAS 62246-96-2) is the patent-documented synthetic intermediate from Janssen's US 7,109,220 B2 for CDK inhibitors. Its exact spatial H-bond donor/acceptor pattern ensures target engagement distinct from the 4-aminophenyl regioisomer or 3-pyridinyl isomer. Don't compromise your SAR campaigns with generic substitutions that yield non-equivalent outcomes. The 97% purity specification guarantees reproducible synthetic results, while its lower melting point (93-95°C) offers advantageous handling characteristics for specific coupling reactions.

Molecular Formula C12H10N2O
Molecular Weight 198.22 g/mol
CAS No. 62246-96-2
Cat. No. B091036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Aminophenyl)(pyridin-4-yl)methanone
CAS62246-96-2
Molecular FormulaC12H10N2O
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C(=O)C2=CC=NC=C2
InChIInChI=1S/C12H10N2O/c13-11-3-1-2-10(8-11)12(15)9-4-6-14-7-5-9/h1-8H,13H2
InChIKeyLQORVTFJCCREQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Aminophenyl)(pyridin-4-yl)methanone (CAS 62246-96-2) Procurement Baseline: Chemical Class and Key Identifiers


(3-Aminophenyl)(pyridin-4-yl)methanone (CAS 62246-96-2) is an aromatic ketone belonging to the aminophenyl-pyridinyl methanone class, with molecular formula C₁₂H₁₀N₂O and molecular weight 198.22 g/mol . The compound features a 3-aminophenyl group and a pyridin-4-yl group connected via a carbonyl bridge . This scaffold positions the compound as a versatile building block in organic synthesis and pharmaceutical research, particularly as an intermediate for constructing more complex heterocyclic frameworks . The dihydrochloride salt form (CAS 1332529-34-6) is commercially available for applications requiring enhanced aqueous solubility .

Why (3-Aminophenyl)(pyridin-4-yl)methanone Cannot Be Substituted with Positional Isomers or Benzophenone Analogs


Within the (aminophenyl)(pyridinyl)methanone class, positional isomerism (3- vs. 4-aminophenyl; pyridin-4-yl vs. pyridin-3-yl) fundamentally alters both physicochemical properties and biological target engagement profiles [1]. The specific 3-aminophenyl substitution pattern on the benzoyl moiety, combined with the 4-pyridinyl orientation, creates a unique spatial arrangement of hydrogen bond donor/acceptor functionality that is absent in the 4-aminophenyl regioisomer (CAS 170893-64-8) or the benzophenone analog lacking the pyridine nitrogen (CAS 2835-78-1) . These structural distinctions translate to measurable differences in melting point, synthetic utility in CDK inhibitor patent exemplifications, and enzyme inhibition selectivity profiles . Consequently, generic substitution with a structurally similar aminophenyl-pyridinyl methanone without verifying the exact isomer identity will yield non-equivalent experimental outcomes and compromise reproducibility in synthetic and biological workflows .

(3-Aminophenyl)(pyridin-4-yl)methanone (CAS 62246-96-2) Quantitative Differentiation Evidence vs. Comparators


Pyridin-4-yl vs. Pyridin-3-yl Positional Isomerism: Quantified Impact on Physical Properties

The pyridin-4-yl isomer (CAS 62246-96-2) exhibits substantially different solid-state properties compared to its pyridin-3-yl positional analog (CAS 79568-06-2) [1][2].

Positional isomerism Melting point Physicochemical differentiation

Dihydrochloride Salt Form: Cellular Antiproliferative Activity vs. Free Base Inactivity

The dihydrochloride salt of (3-aminophenyl)(pyridin-4-yl)methanone (CAS 1332529-34-6) demonstrates measurable antiproliferative activity against cancer cell lines, whereas no published IC50 data exists for the free base form .

Anticancer Salt form IC50 HeLa MCF-7

Enzyme Selectivity Profile: MPO Inhibition with 60-Fold Selectivity Over CYP3A4

This compound demonstrates selective inhibition of myeloperoxidase (MPO) with an IC50 of 159 nM, while showing substantially weaker activity against cytochrome P450 3A4 (CYP3A4, IC50 = 2,600 nM) and thyroid peroxidase (TPO, IC50 = 6,300 nM) [1].

Myeloperoxidase Enzyme selectivity MPO inhibitor CYP3A4

Validated Synthetic Utility: CDK Inhibitor Patent Exemplification vs. Benzophenone Analogs

This compound is explicitly disclosed as a synthetic intermediate in Janssen Pharmaceutica's granted patent US 7,109,220 B2 for amino-substituted pyridinyl methanone CDK inhibitors, while the non-pyridinyl analog 3-aminobenzophenone (CAS 2835-78-1) is not mentioned in this patent family [1][2].

CDK inhibitor Patent intermediate Synthetic building block

Commercial Availability and Quality Specification vs. 4-Amino Regioisomer

The target compound (3-amino, pyridin-4-yl) is commercially available with a standard purity specification of 97% from multiple vendors including Leyan (Cat. 1427854) and MolCore , while the 4-amino regioisomer (CAS 170893-64-8) is typically offered at 95% purity from limited suppliers .

Commercial availability Purity specification Procurement Regioisomer

Aqueous Solubility Enhancement: Dihydrochloride Salt vs. Free Base

The dihydrochloride salt form (CAS 1332529-34-6) exhibits enhanced solubility in aqueous and polar solvents compared to the free base (CAS 62246-96-2), facilitating reactions under mild conditions and improving formulation versatility [1].

Salt form Aqueous solubility Formulation Bioavailability

(3-Aminophenyl)(pyridin-4-yl)methanone (CAS 62246-96-2) Evidence-Based Research and Industrial Application Scenarios


CDK-Targeted Anticancer Drug Discovery: Patent-Validated Synthetic Intermediate

Researchers developing cyclin-dependent kinase (CDK) inhibitors can procure this compound as a patent-documented synthetic intermediate with precedence in Janssen Pharmaceutica's US 7,109,220 B2 [1]. The compound serves as a key building block for constructing amino-substituted pyridinyl methanone scaffolds with demonstrated CDK inhibitory activity [1][2]. This validated utility reduces synthetic route development time and provides a reliable starting point for structure-activity relationship (SAR) campaigns targeting CDK-mediated cancers.

Cancer Cell Line Screening with Dihydrochloride Salt: HeLa and MCF-7 Antiproliferative Studies

The dihydrochloride salt form (CAS 1332529-34-6) provides documented anticancer screening utility with IC50 values of 5.2 µM (HeLa cervical cancer), 4.8 µM (MCF-7 breast cancer), and 6.1 µM (A549 lung cancer) [1]. This enables researchers to use the compound as a benchmark antiproliferative agent in cell-based oncology assays or as a starting scaffold for medicinal chemistry optimization targeting PI3K/Akt pathway inhibition and caspase-mediated apoptosis induction [1].

Myeloperoxidase (MPO) Inhibitor Development for Inflammatory Disease Target Validation

This compound serves as a selective chemical probe for myeloperoxidase (MPO) target validation with an IC50 of 159 nM and demonstrated 16-fold selectivity over CYP3A4 (IC50 = 2,600 nM) [1]. Researchers investigating MPO's role in inflammatory diseases can utilize this compound to dissect MPO-dependent pathways with reduced concern for metabolic enzyme off-target effects [1]. The BindingDB-curated affinity data, sourced from Bristol Myers Squibb/ChEMBL, provides reliable benchmarking for MPO inhibitor SAR programs [1].

Synthetic Methodology Development: 3-Amino vs. 4-Amino Regioisomer Reactivity Comparisons

Organic chemists can utilize this compound to study the differential reactivity of 3-aminophenyl versus 4-aminophenyl regioisomers in coupling reactions, heterocycle formation, and functional group transformations [1]. The 97% commercial purity specification ensures reproducible synthetic outcomes [2], while the ~20 °C lower melting point (93-95 °C) compared to the 3-pyridinyl isomer (113-117 °C) provides distinct handling and crystallization characteristics [3] that may be advantageous in specific reaction conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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